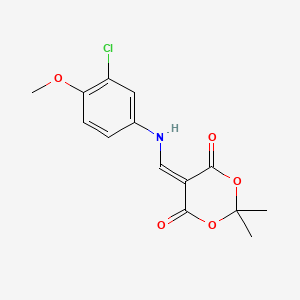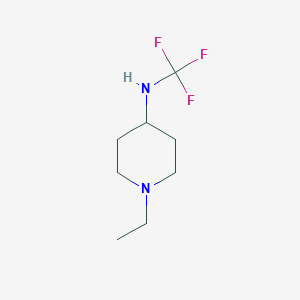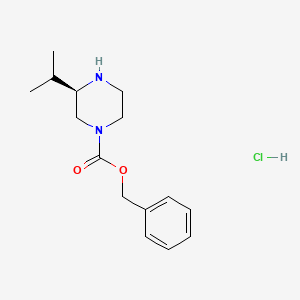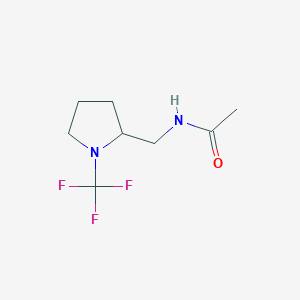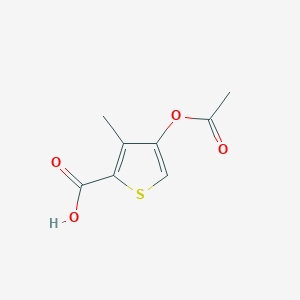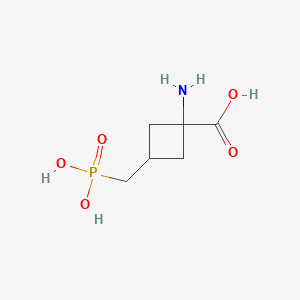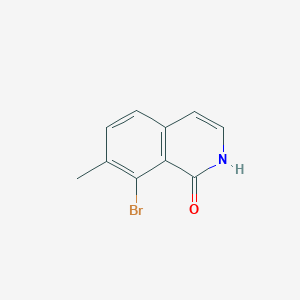
(R)-1-(3-aMino-4-(benzyloxy)phenyl)-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes amino, benzyloxy, and methoxyphenyl groups, making it a subject of interest for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzyloxyphenyl and methoxyphenyl intermediates, followed by their coupling through various reaction mechanisms such as nucleophilic substitution or reductive amination. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the isolation and purification of the final product. Industrial production methods focus on efficiency, scalability, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular processes. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol has potential applications as a pharmaceutical agent. It may be explored for its therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various applications, including coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may bind to specific sites, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Hydroxyphenyl)propan-2-yl)amino)ethanol
- ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methylphenyl)propan-2-yl)amino)ethanol
- ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Chlorophenyl)propan-2-yl)amino)ethanol
Uniqueness
The uniqueness of ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable subject for further research and development.
Eigenschaften
Molekularformel |
C25H30N2O3 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
(1R)-1-(3-amino-4-phenylmethoxyphenyl)-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethanol |
InChI |
InChI=1S/C25H30N2O3/c1-18(14-19-8-11-22(29-2)12-9-19)27-16-24(28)21-10-13-25(23(26)15-21)30-17-20-6-4-3-5-7-20/h3-13,15,18,24,27-28H,14,16-17,26H2,1-2H3/t18-,24+/m1/s1 |
InChI-Schlüssel |
SFADXYACQOYZFR-KOSHJBKYSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OCC3=CC=CC=C3)N)O |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


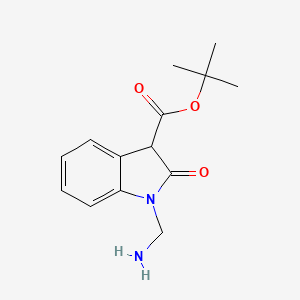


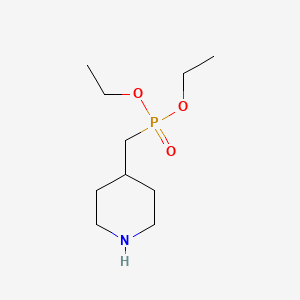
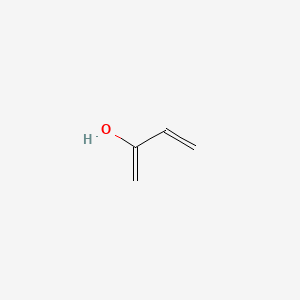
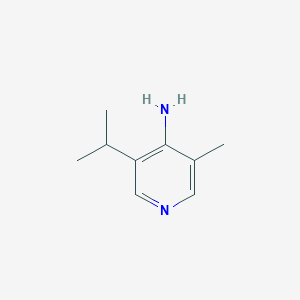
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13972676.png)
